molecular formula C7H8F3N3 B1305686 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine CAS No. 22123-09-7

2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine

Cat. No.: B1305686
CAS No.: 22123-09-7
M. Wt: 191.15 g/mol
InChI Key: MBJJCIYNRRPIGV-UHFFFAOYSA-N
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Description

2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C7H8F3N3 It is characterized by the presence of a hydrazinyl group, a methyl group, and a trifluoromethyl group attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-methyl-4-(trifluoromethyl)pyridine with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the substitution of the chlorine atom by the hydrazinyl group, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

    Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.

    Reduction: The compound can be reduced to form hydrazones or amines.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazinyl group can yield azo compounds, while reduction can produce hydrazones .

Scientific Research Applications

2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity.

    Industry: It is used in the development of agrochemicals and materials science

Comparison with Similar Compounds

  • 2-Hydrazinyl-4-methyl-6-(trifluoromethyl)pyridine
  • 2-Hydrazino-4-(trifluoromethyl)pyrimidine
  • 1-[6-Methyl-4-(trifluoromethyl)-2-pyridyl]hydrazine

Comparison: Compared to similar compounds, 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the trifluoromethyl group imparts distinct electronic properties, making it a valuable compound for various applications .

Properties

IUPAC Name

[6-methyl-4-(trifluoromethyl)pyridin-2-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8F3N3/c1-4-2-5(7(8,9)10)3-6(12-4)13-11/h2-3H,11H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBJJCIYNRRPIGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=N1)NN)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90379656
Record name 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22123-09-7
Record name 2-Hydrazinyl-6-methyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90379656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 22123-09-7
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